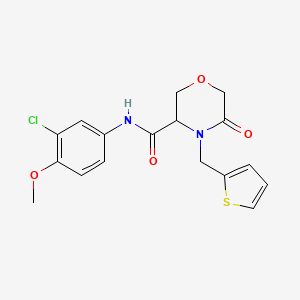

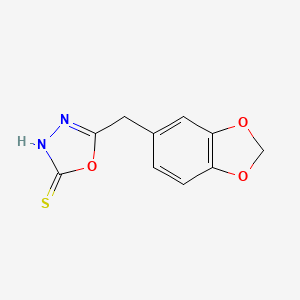

![molecular formula C7H15NO B2377305 2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine CAS No. 2375249-99-1](/img/structure/B2377305.png)

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, also known as L-Methamphetamine, is a psychoactive drug that belongs to the phenethylamine and amphetamine class. It is a potent central nervous system (CNS) stimulant that is commonly used for recreational purposes. Despite its widespread use, L-Methamphetamine has also been studied for its potential applications in scientific research. In

Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity Studies

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, as a part of Cu(II) complexes with tridentate ligands, demonstrates significant DNA binding propensity and minor structural changes to calf thymus DNA. These complexes exhibit low toxicity to cancer cell lines, suggesting potential applications in DNA interaction studies and cancer research (Kumar et al., 2012).

Catalysis in Organic Chemistry

The compound has been explored as a ligand in palladium(II) complexes, showing promise as a catalyst for the methoxycarbonylation of olefins. This highlights its utility in developing new catalytic processes in organic synthesis (Zulu et al., 2020).

Solid State and Solution Characterization

In the field of inorganic chemistry, this compound has been used in the synthesis of ligands that form chiral, pseudo C3-symmetric complexes with metal salts. These studies contribute to our understanding of molecular structure and conformational dynamics (Canary et al., 1998).

Synthesis of Intermediates

This compound plays a role as a key intermediate in the synthesis of various chemicals, such as Silodosin, an α1-adrenoceptor antagonist. Its use in novel synthetic routes emphasizes its importance in pharmaceutical chemistry (Luo et al., 2008).

Enzyme Inhibition Studies

The compound has been involved in the synthesis of Schiff bases that act as pancreatic lipase inhibitors. This suggests potential applications in the development of treatments for conditions like obesity (Warad et al., 2020).

Crystal Structure Analysis

Its derivatives have been studied for their crystal and electronic structures, contributing to the field of crystallography and materials science (Aydın et al., 2017).

Sustainable Solvent for Natural Products

2-Methyloxolane, a related compound, is being explored as a sustainable lipophilic solvent, which could potentially replace traditional solvents in the extraction of natural products (Rapinel et al., 2020).

Synthesis of Chromanones

It is used in the synthesis of chromanones, contributing to the field of organic chemistry and the development of new pharmaceuticals (Dean et al., 1982).

Propiedades

IUPAC Name |

2-[(2S,3S)-2-methyloxolan-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZAIFUHGBUKM-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

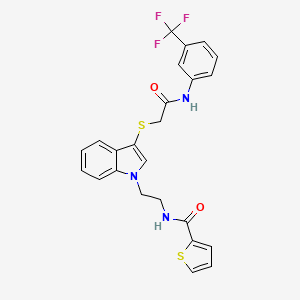

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

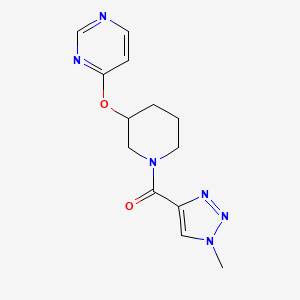

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

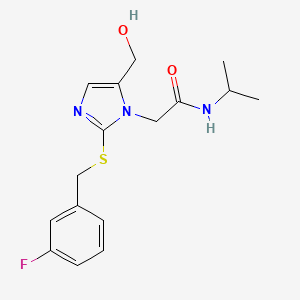

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)